molecular formula C20H40O3 B1678993 Glycol monostearate CAS No. 9004-99-3

Glycol monostearate

Cat. No.: B1678993
CAS No.: 9004-99-3
M. Wt: 328.5 g/mol
InChI Key: RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxyethyl octadecanoate
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InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
Source PubChem
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InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
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Related CAS

9004-99-3
Record name Polyethylene glycol monostearate
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DSSTOX Substance ID

DTXSID5026881
Record name 2-Hydroxyethyl octadecanoate
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Molecular Weight

328.5 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley]
Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name Polyethylene glycol stearate
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Flash Point

MYRJ 45: 500 °F OC
Record name POLYETHYLENE GLYCOL STEARATE
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Solubility

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL
Record name POLYETHYLENE GLYCOL STEARATE
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Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

CAS No.

111-60-4, 86418-55-5, 9004-99-3
Record name Glycol monostearate
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Record name Ethylene glycol monostearate
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Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl octadecanoate
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Record name 2-hydroxyethyl stearate
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Record name GLYCOL STEARATE
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Melting Point

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol monostearate is typically synthesized through the esterification of stearic acid with ethylene glycol. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Conventional heating methods can take several hours to complete the reaction, while microwave irradiation can significantly reduce the reaction time to about 10 minutes .

Industrial Production Methods: Industrial production of ethylene this compound often involves the use of solid acid catalysts under microwave irradiation in a solvent-free system. This method is preferred due to its efficiency and reduced environmental impact compared to traditional methods that use strong homogeneous acid catalysts . Another method involves heating a mixture of aliphatic acid, glycol, and a catalyst at a temperature of around 190°C until the acid value of the sample is below 3 mg KOH/g .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol monostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Major Products Formed:

    Esterification: Ethylene this compound and water.

    Hydrolysis: Stearic acid and ethylene glycol.

Scientific Research Applications

Ethylene Glycol Monostearate (EGMS) is a versatile compound with a wide range of applications across various industries. It is the ester of ethylene glycol and stearic acid and is known for its beneficial properties that enhance the appearance and texture of products .

Applications in Cosmetics and Personal Care Products

EGMS is extensively used in the cosmetic and personal care industry due to its pearlizing effect . It is found in a variety of products, including:

  • Hand washes, shower gels, shampoos, and conditioners EGMS contributes to the pearl-like appearance and adds thickness to these products .
  • Toothpastes and facial gels It serves as a pearlizing agent, improving the visual appeal of these products .
  • Hair serums, hair sprays, and mousses EGMS helps in enhancing the texture and appearance of hair care products .
  • Creams, lotions, and moisturizers Its emollient properties help to soften and smooth the skin .
  • Shaving creams EGMS is used as an opacifier and emulsifying agent in shaving creams .
  • Lipsticks, foundations, and eyeshadows It can act as a thickener in color cosmetics .

EGMS functions as an opacifier, making formulations opaque or translucent, and as an emulsifier, stabilizing oil-in-water-based formulas .

Industrial Applications

Beyond cosmetics, Ethylene this compound has several industrial applications:

  • Anti-freezing and anti-icing additive Due to its excellent solvent properties, EGMS is used as an anti-freezing and anti-icing agent .
  • Textile industry EGMS has various uses in the textile industry .
  • Pharmaceutical industry It is utilized in the pharmaceutical industry .
  • Food packaging EGMS is employed in food packaging applications .

Safety Profile

Ethylene this compound is considered safe for topical application . It is non-toxic and does not typically cause allergic reactions on the skin or eyes . Repeated use does not generally lead to sensitization or hypersensitivity .

Wettability

Ethylene this compound, along with glycerol monostearate and fatty acid esters, can affect the wettability of coatings on fruits .

Environmental Considerations

Mechanism of Action

Ethylene glycol monostearate functions primarily as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces of oil and water phases, where it aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 111-60-4 .
  • Molecular Formula : C20H40O3.
  • Structure : Ester of ethylene glycol and stearic acid, with the formula RCOOCH2CH2OH (R = C15-17 alkyl) .

Properties :

  • Physical State : White to off-white waxy flakes or powder .
  • Melting Point : 56–60°C .
  • Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, mineral oil) .
  • Biodegradability : >97% degradation rate .

Comparison with Similar Compounds

Ethylene Glycol Distearate (EGDS)

Property EGMS EGDS
CAS No. 111-60-4 627-83-0
Molecular Formula C20H40O3 C38H74O4
Function Emulsifier, pearlizing agent Stronger opacifier and pearlizing agent
Applications Delicate pearlescent effects Opaque formulations in soaps and cosmetics
Synthesis Monoester of ethylene glycol Diester of ethylene glycol

Key Difference : EGDS produces a stronger pearlescent effect, while EGMS offers a subtler sheen .

Glyceryl Monostearate (GMS)

Property EGMS GMS
CAS No. 111-60-4 31566-31-1
Molecular Formula C20H40O3 C21H42O4
Solubility Insoluble in water Partially soluble in water
Applications Cosmetics, pharmaceuticals Food emulsifier, pharmaceutical tablets
Safety Non-irritating Skin/eye irritation (Category 2)

Key Difference : GMS is preferred in food and oral pharmaceuticals due to its water solubility, while EGMS excels in topical formulations .

Polyethylene Glycol (PEG) Monostearate

Property EGMS PEG-100 Monostearate
CAS No. 111-60-4 9004-99-3
Structure Single ethylene glycol unit Polymerized ethylene glycol chains (e.g., PEG-100)
Applications Pearlizing agent Drug delivery systems (e.g., nanocarriers)
Biocompatibility Limited to topical use Enhanced for intravenous formulations

Market and Industrial Insights

  • Market Growth : EGMS market projected to grow at 4.7% CAGR (2023–2033), driven by demand in cosmetics and pharmaceuticals .
  • Key Players : BASF, Clariant, and Croda dominate production, focusing on sustainable and high-purity grades .
  • Regulatory Challenges : Compliance with REACH and FDA guidelines due to raw material volatility and substitution threats (e.g., glyceryl stearates) .

Biological Activity

Ethylene glycol monostearate (EGMS), an ester derived from stearic acid and ethylene glycol, is widely recognized for its diverse applications in the cosmetic, pharmaceutical, and food industries. Its chemical structure is represented by the formula C20H40O3C_{20}H_{40}O_{3} and it is primarily used as an emulsifying agent, stabilizer, and thickening agent. This article delves into the biological activity of EGMS, highlighting its safety profile, efficacy in various applications, and recent research findings.

Emulsification Properties

EGMS is known for its role as a nonionic surfactant , which facilitates the formation of stable emulsions. It exhibits good emulsifying properties, although it has been noted that its effectiveness can vary depending on the formulation. It is commonly utilized in water-in-oil emulsions due to its ability to stabilize mixtures of immiscible liquids .

Toxicity and Safety Assessments

Recent studies have indicated that EGMS possesses a low toxicity profile. A comprehensive safety assessment revealed that both acute oral toxicity and skin irritation tests demonstrated minimal harmful effects. For instance, in animal studies, doses up to 13 g/kg body weight resulted in transient symptoms such as diarrhea but were not lethal .

Table 1: Summary of Toxicity Studies on EGMS

Study TypeFindingsReference
Acute Oral ToxicityMinimal effects at high doses
Skin IrritationNon-irritating to slightly irritating
SensitizationNo significant sensitization observed

Applications in Pharmaceuticals and Cosmetics

EGMS is extensively used in personal care products such as shampoos, conditioners, and lotions due to its emollient properties. It helps improve skin feel and texture while providing moisture retention. In pharmaceuticals, it serves as a stabilizer in formulations, enhancing the bioavailability of active ingredients .

Enzymatic Production Methods

Recent advancements have showcased solvent-free enzymatic methods for synthesizing EGMS, achieving high reaction conversions (up to 99%) with immobilized lipases. This method not only improves efficiency but also aligns with environmentally friendly practices by minimizing solvent use .

Case Study 1: Skin Care Formulations

In a study evaluating various emulsifiers in skin care products, EGMS was compared against other surfactants. Results indicated that formulations containing EGMS provided superior stability and sensory attributes over a six-month period. The study concluded that EGMS could enhance product longevity while maintaining user satisfaction .

Case Study 2: Dietary Applications

A clinical trial assessed the effects of EGMS as an emulsifier in food products on digestive health. Participants consuming products with EGMS reported improved gastrointestinal comfort compared to those consuming standard emulsifiers. This suggests potential benefits of EGMS beyond traditional applications .

Q & A

Q. What are the standard laboratory synthesis methods for ethylene glycol monostearate (EGMS)?

EGMS is synthesized via two primary routes: chemical esterification (using acid catalysts under conventional heating) and enzymatic esterification (using immobilized lipases in solvent-free systems). Enzymatic methods achieve near-quantitative conversions (~99%) under optimized temperatures (50–70°C) and enzyme concentrations (5–10% w/w), with reusability of biocatalysts for up to four cycles . Microwave-assisted synthesis using solid acid catalysts reduces reaction time compared to conventional heating, though it may yield mixtures of mono- and diesters .

Q. Which analytical techniques are essential for characterizing EGMS purity and composition?

Key methods include:

  • Acid value titration (max 3.0, using potassium hydroxide) to assess free fatty acid content .
  • Saponification value (170–195 mg KOH/g) to determine ester content .
  • Chromatography (HPLC or GC) to differentiate monoesters from diesters and quantify ethylene glycol residues .
  • Melting point analysis (54–60°C) to verify crystallinity .

Q. What physicochemical properties of EGMS are critical for its role as an emulsifier?

  • Solubility : Insoluble in water but soluble in acetone, hot ethanol, and oils, enabling stable emulsion formation .
  • Hydrophilic-Lipophilic Balance (HLB) : ~3.4, favoring water-in-oil emulsions .
  • Crystallization behavior : Forms pearl-like crystals upon cooling, crucial for opacifying and thickening formulations .

Q. What safety protocols are required for handling EGMS in laboratory settings?

EGMS is classified as a skin/eye irritant (GHS H315/H319). Required precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Local exhaust ventilation to minimize dust inhalation .
  • Storage in airtight containers away from oxidizers and extreme temperatures .

Advanced Research Questions

Q. How can enzymatic synthesis of EGMS be optimized for industrial-scale biocatalyst reusability?

  • Parameter optimization : Increase enzyme stability by testing agitation rates (200–400 rpm) and temperature gradients (50–70°C) to maintain lipase activity .
  • Immobilization techniques : Use macroporous resin carriers to enhance enzyme retention during reuse cycles .
  • Scale-up strategies : Incrementally increase batch size (e.g., 9-fold scale-up) while monitoring conversion efficiency and mixing uniformity .

Q. What methodologies resolve discrepancies in monoester/diester ratios across synthetic routes?

  • Reaction monitoring : Employ time-course GC analysis to track esterification progress and identify byproduct formation .
  • Post-synthesis purification : Use fractional crystallization or column chromatography to isolate monoesters .
  • Computational modeling : Simulate reaction kinetics to predict optimal conditions for monoester dominance (e.g., excess ethylene glycol in enzymatic systems) .

Q. How does EGMS’s crystalline structure influence its functionality as a pearlizing agent?

  • Crystallography : X-ray diffraction (XRD) reveals lamellar structures that scatter light, creating opalescence. Cooling rate experiments (e.g., rapid vs. gradual) correlate crystal size with visual effects .
  • Formulation studies : Blend EGMS with surfactants (e.g., sodium lauryl sulfate) to modulate crystal growth and enhance pearlescence in shampoos .

Q. What advanced techniques analyze EGMS degradation under accelerated stability testing?

  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition products (e.g., CO, CO₂) at >200°C .
  • LC-MS/MS : Identify oxidation byproducts (e.g., stearic acid derivatives) in aged samples stored at 40°C/75% RH .
  • FTIR spectroscopy : Monitor ester bond hydrolysis by tracking carbonyl peak shifts (1740 cm⁻¹) .

Q. How do formulation parameters affect EGMS’s emulsifying efficiency in drug delivery systems?

  • Phase inversion studies : Vary oil-to-water ratios and surfactant combinations to optimize droplet size (e.g., <500 nm via dynamic light scattering) .
  • In vitro release assays : Compare drug release profiles from EGMS-stabilized emulsions vs. conventional systems .

Q. What strategies mitigate batch-to-batch variability in EGMS synthesis?

  • Quality-by-design (QbD) : Use factorial design experiments to identify critical process parameters (e.g., reactant purity, mixing efficiency) .
  • Real-time process analytics : Implement inline NIR spectroscopy to monitor esterification progress and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycol monostearate
Reactant of Route 2
Reactant of Route 2
Glycol monostearate

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